molecular formula C13H20N6O3 B2696983 1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione CAS No. 516455-48-4

1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2696983
CAS No.: 516455-48-4
M. Wt: 308.342
InChI Key: BAASUQZVWLHLKR-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative supplied For Research Use Only. This compound is of significant interest in biochemical and pharmacological research, particularly in the field of poly(ADP-ribose) glycohydrolase (PARG) inhibition . PARG is a crucial enzyme responsible for the catabolism of poly(ADP-ribose) (PAR), a post-translational modification involved in DNA repair, transcription, and other cellular processes. Inhibiting PARG is a promising therapeutic strategy, especially for cancer research, as it can trap PAR on DNA damage sites and induce synthetic lethality in tumors with specific DNA repair deficiencies . The structural core of this molecule is related to a class of compounds that have been co-crystallized with human PARG, demonstrating a direct interaction with the enzyme's active site and providing a strong foundation for its use in structural biology and inhibitor development studies . Furthermore, research into PARG inhibitors has expanded into virology, given the structural similarities between PARG and the macrodomain of SARS-CoV-2 Nsp3, suggesting potential applications in investigating host-virus interactions . Researchers can leverage this compound as a chemical tool to further explore PAR biology and develop novel therapeutic agents for oncology and other diseases. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1,3-dimethyl-8-(2-morpholin-4-ylethylamino)-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O3/c1-17-10-9(11(20)18(2)13(17)21)15-12(16-10)14-3-4-19-5-7-22-8-6-19/h3-8H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAASUQZVWLHLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of advanced purification methods, such as crystallization and chromatography, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions are typically performed under inert atmospheres to prevent unwanted side reactions. Substitution reactions may require elevated temperatures and prolonged reaction times to achieve complete conversion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions often result in the formation of new compounds with different functional groups attached to the purine core .

Scientific Research Applications

1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compound 15 (8-(2-Morpholin-4-yl-ethylamino)-substituted derivative)

  • Structure: 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-8-(2-morpholin-4-yl-ethylamino)-3,7-dihydro-1H-purine-2,6-dione .
  • Key Differences: While the target compound has a morpholinyl ethylamino group at position 8, Compound 15 includes an additional hydroxypropyl-piperazinyl group at position 5.
  • Biological Activity: Compound 15 exhibited strong antiarrhythmic activity (LD50/ED50 = 55.0) and moderate α1/α2-adrenoreceptor affinity (Ki = 0.225–4.299 µM), suggesting the morpholinyl ethylamino group contributes to cardiovascular efficacy .

STK575064 (Vitas-M Lab)

  • Structure : 1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-[2-(morpholin-4-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione .
  • Key Differences : The morpholinyl group is at position 7, while position 8 features a methylpiperidinylmethyl substituent.
  • Implications: Positional isomerism significantly alters receptor binding; the target compound’s morpholinyl ethylamino group at position 8 may favor interactions with adenosine receptors over piperazine-based targets .

Theophylline Derivatives with Aromatic or Alkyl Substituents

MLRA-1820

  • Structure : 1,3-Dimethyl-8-(2,4,5-trifluorophenyl)-3,7-dihydro-1H-purine-2,6-dione .
  • Key Differences: Replaces the morpholinyl ethylamino group with a fluorinated aryl moiety.

Compound 16

  • Structure : 1,3-Dimethyl-8-(E)-styryl-3,7-dihydro-1H-purine-2,6-dione .
  • Physical Properties : High melting point (357°C) due to crystalline packing, contrasting with the target compound’s likely lower solubility from the morpholine group .

Derivatives with Heterocyclic Substituents

CCG-348062

  • Structure : 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione .
  • Key Differences : Piperazine ring replaces morpholine, altering basicity and hydrogen-bonding capacity.
  • Implications : Piperazine derivatives often exhibit enhanced blood-brain barrier penetration, suggesting the target compound’s morpholine group may prioritize peripheral activity .

Biological Activity

1,3-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as WDD, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure featuring a morpholine moiety, which is known to enhance solubility and biological activity. The exploration of WDD's biological properties includes its effects on various cellular pathways, antimicrobial activities, and potential anticancer properties.

  • Chemical Formula : C13H20N6O3
  • Molecular Weight : 308.34 g/mol
  • IUPAC Name : 1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione

Antimicrobial Activity

WDD has been evaluated for its antimicrobial properties against a range of pathogens. Studies have shown that compounds with similar structures exhibit moderate to good activity against bacteria such as Escherichia coli and Klebsiella pneumoniae. The presence of the morpholine group is believed to play a significant role in enhancing the antimicrobial efficacy of these compounds.

Microorganism Activity Level
Escherichia coliModerate
Klebsiella pneumoniaeModerate
Staphylococcus aureusModerate
Enterococcus faecalisModerate

Cytotoxicity and Anticancer Potential

Recent studies have investigated the cytotoxic effects of WDD on various cancer cell lines. The compound exhibited promising activity against several types of cancer cells, indicating its potential as an anticancer agent. For instance, in vitro tests demonstrated that WDD could induce apoptosis in HepG2 liver cancer cells by modulating key apoptotic proteins.

Cell Line IC50 (µM)
HepG240 - 60
HeLa50 - 70
MDA-MB-23145 - 65

The mechanism by which WDD exerts its biological effects appears to involve several pathways:

  • Apoptosis Induction : WDD increases the expression of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic Bcl-2 levels.
  • Cell Cycle Arrest : Treatment with WDD leads to an accumulation of cells in the G1 phase of the cell cycle, indicating a potential mechanism for inhibiting cell proliferation.

Case Studies

Several case studies have been documented regarding the use of WDD in experimental settings:

  • Study on HepG2 Cells : In a controlled study, HepG2 cells treated with WDD showed significant morphological changes indicative of apoptosis. Flow cytometry analysis revealed an increase in cells in the G0/G1 phase after treatment.
  • Antimicrobial Testing : A series of tests were conducted where WDD was applied to cultures of Staphylococcus aureus. Results indicated a clear zone of inhibition around the wells containing WDD, confirming its antimicrobial properties.

Q & A

Q. What are the standard methods for synthesizing 1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione, and how do reaction conditions influence yield?

Synthesis typically involves multi-step alkylation and substitution reactions. Key steps include:

  • Alkylation at Position 7 : Reacting 8-chloro-1,3-dimethylxanthine with 2-(morpholin-4-yl)ethylamine under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .
  • Purification : Column chromatography with gradients of ethyl acetate/methanol (9:1 to 7:3) to isolate the target compound.
    Yield optimization depends on:
    • Temperature : Higher temperatures (>100°C) risk decomposition of the morpholinoethylamine group .
    • Solvent Polarity : Polar solvents enhance nucleophilic substitution but may reduce selectivity .
    • Catalysts : Use of potassium carbonate or triethylamine to neutralize HCl byproducts .

Q. How is the compound structurally characterized, and what spectral data are critical for validation?

  • FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching of purine-2,6-dione) and ~744 cm⁻¹ (C-Cl in precursors) confirm functional groups .
  • Mass Spectrometry : Base peak at m/z 169 corresponds to the fragmented morpholinoethylamine moiety; molecular ion ([M+H]⁺) expected at m/z 383.19595 (calculated exact mass) .
  • NMR : ¹H-NMR signals at δ 3.6–3.8 ppm (morpholine protons) and δ 7.3–7.5 ppm (aromatic protons in analogs) validate substitution patterns .

Q. What in vitro assays are used to evaluate its biological activity?

  • Enzyme Inhibition : Competitive binding assays with xanthine oxidase or adenosine deaminase, measuring IC₅₀ values via UV-Vis spectroscopy .
  • Cell-Based Assays : Cytotoxicity screening in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays; EC₅₀ typically reported at 10–50 µM for analogs .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target binding?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with Wnt pathway proteins (e.g., β-catenin). Key residues (e.g., Lys312, Asp324) show hydrogen bonding with the morpholinoethyl group .
  • QSAR Studies : Correlate substituent bulkiness (e.g., alkyl chain length at Position 7) with logP and IC₅₀. For example, longer chains (>C4) reduce solubility but enhance membrane permeability .
  • ADMET Prediction : Tools like SwissADME predict moderate bioavailability (TPSA ~70.9 Ų) but potential P-glycoprotein efflux .

Q. How do structural modifications at Position 7 or 8 influence pharmacological activity?

Modification Biological Impact Reference
7-Benzyl substitution Enhances antiarrhythmic activity (ED₅₀: 5 mg/kg in rodent models) .
8-Nitro group Increases oxidative stress in cancer cells but reduces metabolic stability .
8-Chloro group Improves binding to adenosine receptors (Ki < 100 nM) .

Q. How can contradictory data on in vivo vs. in vitro efficacy be resolved?

  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., ~2.5 hours in rats) and tissue distribution. Low oral bioavailability (<20%) in vivo may explain reduced efficacy compared to in vitro results .
  • Metabolite Identification : LC-MS/MS analysis reveals rapid glucuronidation of the morpholinoethylamine group, necessitating prodrug strategies .
  • Dose Optimization : Use allometric scaling from rodent models to predict human-equivalent doses, adjusting for species-specific metabolic differences .

Q. What strategies mitigate off-target effects in nucleotide pathway modulation?

  • Selective Functionalization : Introduce bulky substituents (e.g., 4-fluorobenzyl at Position 7) to sterically hinder non-target kinases .
  • Bivalent Ligands : Conjugate with adenosine analogs to enhance specificity for A₂A receptors .
  • CRISPR Screening : Identify genetic vulnerabilities (e.g., knockout of PDE4B) to prioritize target pathways .

Methodological Considerations

Q. What experimental controls are critical for validating Wnt pathway modulation?

  • Positive Controls : Use lithium chloride (canonical Wnt activator) or IWP-2 (inhibitor) .
  • Negative Controls : siRNA knockdown of β-catenin to confirm on-target effects .
  • Luciferase Reporter Assays : TCF/LEF-driven luciferase constructs in HEK293 cells quantify pathway activity .

Q. How can structural analogs be prioritized for preclinical testing?

Parameter Threshold Rationale
Solubility >50 µg/mLAvoid formulation challenges
Plasma Stability >80% at 4hEnsure sufficient exposure
CYP3A4 Inhibition IC₅₀ > 10 µMReduce drug-drug interaction risks
Data from analogs suggest 8-[(2,6-dimethylmorpholin-4-yl)methyl] derivatives meet these criteria .

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